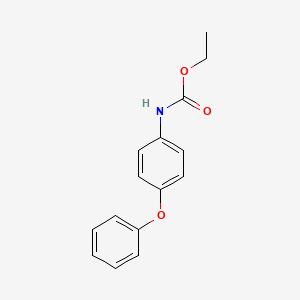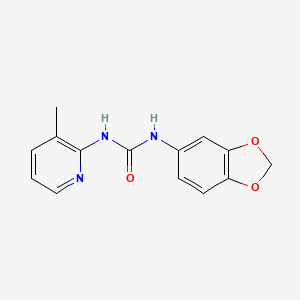
4-(benzyloxy)-3-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzyloxy)-3-methoxy-N-methylbenzamide, also known as BmMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BmMB is a derivative of benzamide, a class of compounds that has been extensively studied for their pharmacological properties.
Mecanismo De Acción
4-(benzyloxy)-3-methoxy-N-methylbenzamide exerts its pharmacological effects by binding to the dopamine transporter and inhibiting its function. The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, which regulates the levels of dopamine in the brain. By inhibiting the dopamine transporter, 4-(benzyloxy)-3-methoxy-N-methylbenzamide increases the levels of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects
4-(benzyloxy)-3-methoxy-N-methylbenzamide has been shown to have various biochemical and physiological effects, including increased dopamine release, enhanced locomotor activity, and decreased food intake. In addition, 4-(benzyloxy)-3-methoxy-N-methylbenzamide has been shown to induce apoptosis in cancer cells, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(benzyloxy)-3-methoxy-N-methylbenzamide in lab experiments is its selectivity for the dopamine transporter, which allows for the specific modulation of dopaminergic neurotransmission. However, one of the limitations of using 4-(benzyloxy)-3-methoxy-N-methylbenzamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-(benzyloxy)-3-methoxy-N-methylbenzamide. One possible direction is the development of new derivatives of 4-(benzyloxy)-3-methoxy-N-methylbenzamide with improved pharmacological properties, such as increased selectivity and decreased toxicity. Another direction is the investigation of the potential therapeutic applications of 4-(benzyloxy)-3-methoxy-N-methylbenzamide in various diseases, such as Parkinson's disease and cancer. Finally, the elucidation of the molecular mechanisms underlying the pharmacological effects of 4-(benzyloxy)-3-methoxy-N-methylbenzamide may provide insights into the development of new drugs targeting the dopamine transporter.
Métodos De Síntesis
4-(benzyloxy)-3-methoxy-N-methylbenzamide can be synthesized through a multistep process involving the reaction of 3-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methyl-N-(phenylmethyl)amine. The final step involves the reaction of the resulting amide with benzyl bromide to produce 4-(benzyloxy)-3-methoxy-N-methylbenzamide.
Aplicaciones Científicas De Investigación
4-(benzyloxy)-3-methoxy-N-methylbenzamide has been studied for its potential use as a tool compound in various research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-(benzyloxy)-3-methoxy-N-methylbenzamide has been used as a selective inhibitor of the dopamine transporter, a protein that plays a crucial role in the regulation of dopamine levels in the brain. In cancer research, 4-(benzyloxy)-3-methoxy-N-methylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In drug discovery, 4-(benzyloxy)-3-methoxy-N-methylbenzamide has been used as a lead compound for the development of new drugs targeting the dopamine transporter.
Propiedades
IUPAC Name |
3-methoxy-N-methyl-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17-16(18)13-8-9-14(15(10-13)19-2)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIQQDLIITUPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate](/img/structure/B5889376.png)


![2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5889406.png)



![methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5889440.png)
![6-{[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one](/img/structure/B5889444.png)


![4-allyl-5-{[(2,4-dichlorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5889463.png)

![N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide](/img/structure/B5889484.png)